Glycine, N-butyl-N-nitroso-
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Overview
Description
Glycine, N-butyl-N-nitroso- is a nitrosamine compound, which is a class of compounds characterized by the presence of a nitroso group (-NO) attached to an amine. Nitrosamines are of significant interest due to their potential carcinogenic properties. Glycine, N-butyl-N-nitroso- is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Glycine, N-butyl-N-nitroso- typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitrosamines, including Glycine, N-butyl-N-nitroso-, is through the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedures, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Chemical Reactions Analysis
Glycine, N-butyl-N-nitroso- undergoes various chemical reactions, including:
Nitrosation and Nitrosylation: These processes convert organic compounds or metal complexes into nitroso derivatives.
Oxidation and Reduction: Nitro-containing compounds can undergo radical-initiated pathways to form amines, oximes, alkenes, nitrones, and alcohols.
Substitution Reactions: Nitroso compounds can undergo electrophilic aromatic substitution, where NO+ substitutes directly onto an aromatic ring.
Common reagents used in these reactions include AgNO2, NaNO2, Fe(NO3)3·9H2O, and tBuONO . The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Glycine, N-butyl-N-nitroso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Industry: Nitrosamines are relevant in the manufacturing of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-butyl-N-nitroso- involves the formation of nitroso derivatives through nitrosation or nitrosylation. In biological systems, nitrosamines can interact with DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets and pathways involved include the formation of DNA adducts and the activation of cellular signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Glycine, N-butyl-N-nitroso- can be compared with other nitrosamines, such as:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosodi-n-butylamine (NDBA)
These compounds share similar nitrosamine structures but differ in their specific alkyl groups and biological effects. Glycine, N-butyl-N-nitroso- is unique due to its specific glycine and butyl groups, which influence its chemical reactivity and biological interactions .
Properties
CAS No. |
61864-02-6 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[butyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4-8(7-11)5-6(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
RCZUEOOGFKBUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)O)N=O |
Origin of Product |
United States |
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